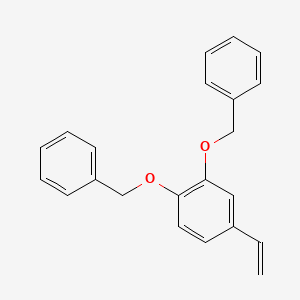

3,4-Bis(benzyloxy)styrene

Description

Overview of Styrene (B11656) Derivatives in Advanced Chemical Synthesis

Styrene, a simple aromatic hydrocarbon, and its derivatives are foundational monomers in the polymer industry and versatile intermediates in organic synthesis. The vinyl group attached to the benzene (B151609) ring provides a reactive handle for a multitude of chemical transformations, most notably polymerization. ijcrt.orgnih.gov This reactivity allows for the production of a wide array of polymers and copolymers with diverse properties and applications, from common plastics to specialized materials for advanced technologies. nih.gov Beyond polymerization, the styrene scaffold can be functionalized to introduce various substituents, enabling the synthesis of complex molecules with specific electronic and steric properties.

Role of Benzyloxy Protecting Groups in Complex Molecule Construction

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site. This is the role of a protecting group. The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, is a widely used protecting group for hydroxyl functionalities. Its popularity stems from its relative stability to a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. Crucially, the benzyloxy group can be selectively removed under mild conditions, typically by catalytic hydrogenation, to regenerate the free hydroxyl group. This strategic protection and deprotection are essential for the successful construction of intricate molecular architectures.

Research Significance and Potential of 3,4-Bis(benzyloxy)styrene as a Synthetic Platform

3,4-Bis(benzyloxy)styrene emerges as a molecule of significant interest by combining the reactivity of a styrene derivative with the strategic utility of benzyloxy protecting groups. This compound serves as a protected form of 3,4-dihydroxystyrene, also known as 4-vinylcatechol. The catechol moiety (a 1,2-dihydroxybenzene unit) is a key structural feature in a variety of natural products and functional materials. By masking the reactive hydroxyl groups as their benzyl ethers, 3,4-Bis(benzyloxy)styrene allows for chemical manipulation of the vinyl group without interference from the catechol functionality. Subsequent deprotection then unveils the catechol unit in the final product. This makes 3,4-Bis(benzyloxy)styrene a valuable monomer for the synthesis of functional polymers and a versatile intermediate for the preparation of complex organic molecules containing the 3,4-dihydroxyphenyl moiety.

Synthesis and Characterization of 3,4-Bis(benzyloxy)styrene

The preparation of 3,4-Bis(benzyloxy)styrene is a multi-step process that typically begins with a readily available starting material. The characterization of the final product is crucial to confirm its identity and purity.

Common Synthetic Routes from Vanillin (B372448)

A common and economically viable starting material for the synthesis of 3,4-Bis(benzyloxy)styrene is vanillin. nih.govmdpi.com Vanillin, the primary component of vanilla bean extract, possesses a hydroxyl group and a methoxy (B1213986) group on the benzene ring, along with an aldehyde functionality. The synthetic sequence generally involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether. The aldehyde group is then transformed into a vinyl group, often through a Wittig-type reaction or a similar olefination protocol. In some routes, the methoxy group of vanillin is first demethylated to a hydroxyl group, which is then also protected with a benzyl group to form 3,4-bis(benzyloxy)benzaldehyde prior to the olefination step. chemscene.compharmacompass.com

Key Reaction Intermediates and Reagents

The synthesis of 3,4-Bis(benzyloxy)styrene from vanillin involves several key intermediates and reagents.

| Intermediate/Reagent | Role in Synthesis |

| Vanillin | Readily available starting material. |

| Benzyl Bromide/Chloride | Reagent for introducing the benzyloxy protecting group. |

| Sodium Hydride/Potassium Carbonate | Base used to deprotonate the phenolic hydroxyl group. |

| 3,4-Bis(benzyloxy)benzaldehyde | Key intermediate formed after protection of the hydroxyl groups. |

| Methyltriphenylphosphonium (B96628) Bromide | A Wittig reagent used to convert the aldehyde to a vinyl group. |

| n-Butyllithium | Strong base used to generate the ylide for the Wittig reaction. |

Spectroscopic Data (NMR, IR, Mass Spectrometry)

The structural confirmation of 3,4-Bis(benzyloxy)styrene is achieved through a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Observational Data |

| ¹H NMR | Signals corresponding to the vinyl protons, aromatic protons of the styrene core and the benzyloxy groups, and the benzylic protons. |

| ¹³C NMR | Resonances for the vinyl carbons, the aromatic carbons of the styrene and benzyl groups, and the benzylic carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group and aromatic rings, and C-O stretching of the ether linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its elemental composition. |

Chemical Reactivity and Transformations of 3,4-Bis(benzyloxy)styrene

The chemical utility of 3,4-Bis(benzyloxy)styrene lies in its ability to undergo a variety of transformations, primarily involving the vinyl group and the subsequent deprotection of the benzyloxy groups.

Polymerization Reactions

The vinyl group of 3,4-Bis(benzyloxy)styrene allows it to function as a monomer in polymerization reactions. It can undergo free-radical polymerization, often initiated by agents like AIBN (azobisisobutyronitrile), to form poly(3,4-bis(benzyloxy)styrene). tandfonline.com This polymer retains the protected catechol units along its backbone. The monomer can also be copolymerized with other vinyl monomers, such as styrene, to tailor the properties of the resulting polymer. tandfonline.com

Cross-Coupling Reactions

While less common than polymerization, the styrene double bond can potentially participate in certain cross-coupling reactions. More significantly, the aromatic ring of 3,4-Bis(benzyloxy)styrene, after conversion to a suitable derivative (e.g., a halide or triflate), could undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce further complexity to the molecule.

Deprotection Strategies to yield 3,4-dihydroxystyrene

A key transformation of polymers derived from 3,4-Bis(benzyloxy)styrene is the removal of the benzyloxy protecting groups to unmask the catechol functionality. The most common method for this deprotection is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. This process cleaves the benzyl-oxygen bond, releasing the free hydroxyl groups and producing toluene (B28343) as a byproduct. The resulting polymer is poly(3,4-dihydroxystyrene), also known as poly(4-vinylcatechol).

Applications in Materials Science and Polymer Chemistry

The ability to generate polymers with catechol functionalities opens up a range of applications in materials science and polymer chemistry.

Monomer for Functional Polymers

3,4-Bis(benzyloxy)styrene serves as a valuable monomer for the synthesis of functional polymers. The resulting poly(3,4-bis(benzyloxy)styrene) can be considered a precursor polymer, which can be further modified by deprotection to yield a catechol-containing polymer. This two-step approach allows for the creation of well-defined functional polymers that might be difficult to synthesize directly from the unprotected monomer.

Role in the Synthesis of Catechol-Containing Polymers

The primary application of 3,4-Bis(benzyloxy)styrene in polymer chemistry is as a protected monomer for the synthesis of catechol-containing polymers. These polymers are of significant interest due to the unique properties of the catechol moiety. Catechols are known for their ability to form strong adhesive bonds to a variety of surfaces, including metals and wet surfaces, mimicking the adhesive proteins of marine mussels. They also possess antioxidant and metal-chelating properties.

Applications in Adhesives and Coatings

Polymers containing catechol groups, derived from 3,4-Bis(benzyloxy)styrene, have shown great promise in the development of advanced adhesives and coatings. The strong adhesive properties of the catechol units make these polymers suitable for creating high-performance, water-resistant glues. In the field of coatings, these polymers can be used to create protective layers on various substrates, offering corrosion resistance and biocompatibility. The ability to form cross-linked networks through the catechol groups can further enhance the durability and mechanical properties of these materials.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h2-15H,1,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIBQUNZQUOOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Bis Benzyloxy Styrene

Retrosynthetic Strategies Towards 3,4-Bis(benzyloxy)styrene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For 3,4-bis(benzyloxy)styrene, the primary disconnection is at the styrenyl double bond. This suggests that the molecule can be constructed from a C-C bond-forming reaction, such as an olefination, between a suitable benzaldehyde (B42025) derivative and a one-carbon synthon. mdpi.com

This leads to two main retrosynthetic pathways:

Pathway A: Olefination Route. This is the most direct approach and involves the disconnection of the double bond to reveal 3,4-bis(benzyloxy)benzaldehyde and a methylidene synthon, typically derived from a phosphonium (B103445) ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reagent). mnstate.edulibretexts.org

Pathway B: Functional Group Interconversion. This pathway involves the transformation of a pre-existing functional group on the side chain. For instance, the elimination of water from a corresponding phenethyl alcohol or the reduction of a suitable substituted cinnamic acid derivative.

The choice of a specific synthetic route often depends on factors like the availability of starting materials, desired yield, stereoselectivity, and the reaction conditions' compatibility with the benzyloxy protecting groups.

Synthesis of Benzyloxy-Substituted Aromatic Precursors

The key precursor for the synthesis of 3,4-bis(benzyloxy)styrene is 3,4-bis(benzyloxy)benzaldehyde. sigmaaldrich.com This intermediate is typically prepared by protecting the hydroxyl groups of a catechol derivative.

Functionalization of Catechol Derivatives

The starting material for the synthesis of the benzyloxy-substituted aromatic precursor is often a catechol derivative, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). chemicalbook.comgoogle.com This compound provides the necessary aromatic core with the hydroxyl groups at the 3 and 4 positions.

Alkylation and Arylation Techniques for Benzylation

The benzylation of the hydroxyl groups of 3,4-dihydroxybenzaldehyde is a crucial step to protect them during subsequent reactions. This is typically achieved through an alkylation reaction using a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. chemicalbook.comgoogle.com

A common method involves dissolving 3,4-dihydroxybenzaldehyde in a polar aprotic solvent like N,N-dimethylformamide (DMF) and treating it with benzyl chloride and a base like potassium carbonate (K2CO3). chemicalbook.com The reaction is often heated to ensure complete conversion. The use of a base is essential to deprotonate the phenolic hydroxyl groups, making them nucleophilic enough to attack the benzyl halide.

Table 1: Reaction Conditions for the Synthesis of 3,4-Dibenzyloxybenzaldehyde

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | K2CO3 | DMF | 20-130 | 4 | 96 | chemicalbook.com |

| 3,4-Dihydroxybenzaldehyde | Benzyl halide | Alkali | Solvent | 20-140 | 2-24 | Not specified | google.com |

Introduction of the Styrenyl Moiety

With the 3,4-bis(benzyloxy)benzaldehyde precursor in hand, the next step is to introduce the styrenyl moiety, which is the vinyl group attached to the benzene (B151609) ring. This is typically accomplished through olefination reactions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. mnstate.eduwikipedia.org For the synthesis of 3,4-bis(benzyloxy)styrene, 3,4-bis(benzyloxy)benzaldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). google.com The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium. wikipedia.org A significant advantage of the Wittig reaction is that the position of the double bond is fixed, preventing the formation of isomeric products. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. alfa-chemistry.comtcichemicals.comconicet.gov.ar This reaction often provides better yields and easier removal of byproducts compared to the traditional Wittig reaction. alfa-chemistry.com The HWE reaction typically favors the formation of the (E)-alkene (trans isomer). alfa-chemistry.comtandfonline.com In the context of synthesizing 3,4-bis(benzyloxy)styrene, 3,4-bis(benzyloxy)benzaldehyde would be treated with a phosphonate ester, such as diethyl (lithiomethyl)phosphonate, which is generated by reacting diethyl methylphosphonate (B1257008) with a strong base.

Knoevenagel Condensation Approaches with Benzyloxybenzaldehydes

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can be used to synthesize styrene (B11656) derivatives. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or an amine. chemrxiv.org

In the synthesis of derivatives related to 3,4-bis(benzyloxy)styrene, 3,4-bis(benzyloxy)benzaldehyde can be condensed with various active methylene compounds. For example, condensation with 2-thioxothiazolidin-4-one in the presence of piperidine has been reported. nih.gov While this specific example does not directly yield 3,4-bis(benzyloxy)styrene, it demonstrates the applicability of the Knoevenagel condensation with this benzaldehyde derivative. The reaction can also be used to synthesize substituted styrenes, which can then be further modified. vulcanchem.com

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon (C-C) bonds. The Heck and Suzuki-Miyaura reactions are particularly noteworthy for their efficiency and versatility in synthesizing styrenic compounds. wikipedia.orgresearchgate.net

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and in the presence of a base, to form a substituted alkene. wikipedia.org This reaction is a powerful tool for vinylation, where a vinyl group is attached to an aryl halide. mdpi.com The general mechanism follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction's regioselectivity can be influenced by factors such as the solvent and the nature of the ligands. mdpi.com

The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide or pseudo-halide, catalyzed by a palladium or nickel complex with a base. researchgate.net A significant application of this reaction is the vinylation of aryl halides. For instance, the Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich aryl halides with potassium vinyltrifluoroborate has been successfully employed. nih.gov This method is advantageous for its functional group tolerance and the use of generally stable and environmentally benign organoboron reagents. rsc.org

In a specific application, the Suzuki-Miyaura cross-coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate with potassium vinyltrifluoroborate has been investigated. nih.gov This reaction, enhanced by microwave irradiation, demonstrates the synthesis of a styrene derivative, although it can also lead to a reduced by-product. researchgate.netnih.gov The optimization of conditions such as solvent ratio, irradiation time, and catalyst loading is crucial for maximizing the yield of the desired vinylated product. nih.gov

Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for Styrene Synthesis

| Feature | Heck Reaction | Suzuki-Miyaura Reaction |

|---|---|---|

| Reactants | Unsaturated halide (or triflate) and an alkene wikipedia.org | Organoboron reagent and an organic halide (or pseudo-halide) researchgate.net |

| Catalyst | Palladium complex wikipedia.org | Palladium or Nickel complex researchgate.net |

| Key Bond Formed | C-C bond between an aryl/vinyl group and an alkene carbon | C-C bond between two sp2-hybridized carbons (aryl-aryl, aryl-vinyl, etc.) |

| Byproducts | Halide salt and regenerated base | Boron-containing species and halide salt |

| Advantages | High efficiency and simplicity for vinylation of olefins mdpi.com | High functional group tolerance, use of stable reagents rsc.org |

| Challenges | Regioselectivity can be an issue with certain substrates mdpi.com | Can be sensitive to sterically hindered substrates nih.gov |

Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing 3,4-Bis(benzyloxy)styrene and its derivatives. These protocols often focus on improving catalytic efficiency and achieving high levels of stereoselectivity and regioselectivity.

Catalytic Strategies for Vinyl Group Formation

The formation of the vinyl group is a critical step in the synthesis of styrenes. Modern catalytic strategies aim to achieve this transformation with high precision and atom economy. Transition metal-catalyzed reactions are at the forefront of these developments. rsc.org

Palladium complexes are central to many catalytic strategies for forming vinyl groups. smolecule.com For instance, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions previously discussed, are primary methods for introducing a vinyl moiety onto an aromatic ring. wikipedia.orgresearchgate.net Innovations in catalyst design, including the use of specific ligands like phosphines and N-heterocyclic carbenes, have significantly broadened the scope and efficiency of these reactions. organic-chemistry.orgdiva-portal.org

Furthermore, rhodium-catalyzed reactions have also been explored for the hydrovinylation of alkenes, which involves the addition of a hydrogen and a vinyl group across a double bond. acs.org While not a direct synthesis of 3,4-Bis(benzyloxy)styrene itself, these methods showcase the potential of various transition metals in forming the crucial vinyl group.

Ozone-mediated cleavage of a double bond in a precursor molecule can also generate the necessary functional group for subsequent vinylation, though this method requires careful temperature control to avoid unwanted side reactions. smolecule.com

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of 3,4-Bis(benzyloxy)styrene often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity).

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. In the context of 3,4-Bis(benzyloxy)styrene analogues, this could involve creating chiral centers in the side chain or controlling the geometry (E/Z) of the double bond. Enantioselective cross-coupling reactions, often employing chiral ligands on the metal catalyst, are a key strategy for achieving this. acs.org For example, the synthesis of chiral saturated heterocycles, which can be considered complex analogues, often relies on stereoselective cyclization reactions. nih.gov

Regioselective synthesis focuses on directing a reaction to a specific site on a molecule. For instance, in the functionalization of a substituted benzene ring, it is crucial to control which position the new group attaches to. The regioselectivity of reactions like the Heck reaction can be influenced by the electronic properties of the substrate and the ligands used. diva-portal.orgmdpi.com Similarly, in the synthesis of complex heterocyclic systems, regioselective annulation reactions are employed to construct the desired ring structure. rsc.orgrsc.org

Advanced strategies for synthesizing analogues might involve multi-step sequences where stereochemistry and regiochemistry are carefully controlled at each stage. This can include the use of protecting groups to block certain reactive sites while others are modified, followed by deprotection to reveal the final structure.

Mechanistic Investigations of 3,4 Bis Benzyloxy Styrene Reactivity

Electrophilic Addition Reactions to the Styrene (B11656) Double Bond

The styrene double bond in 3,4-bis(benzyloxy)styrene is susceptible to electrophilic attack due to the electron-donating character of the substituted phenyl ring. These reactions typically proceed through the formation of a resonance-stabilized benzylic carbocation intermediate. The benzyloxy groups at the 3 and 4 positions further stabilize this intermediate through their electron-donating effects, thereby facilitating the reaction.

Common electrophilic additions to alkenes include halogenation, hydrohalogenation, and hydration. ethz.ch For instance, the reaction with a hydrohalic acid (HX) would involve the protonation of the double bond to form the more stable benzylic carbocation, followed by the attack of the halide anion to yield the corresponding 1-halo-1-(3,4-bis(benzyloxy)phenyl)ethane. The regioselectivity of this addition follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. msu.edu

Ozone-mediated cleavage represents another electrophilic reaction, which breaks the double bond to form carbonyl compounds. In the case of 3,4-bis(benzyloxy)styrene, this reaction can yield 3,4-bis(benzyloxy)benzaldehyde, although it requires careful temperature control to minimize side reactions. smolecule.com

Radical Initiated Processes and Chain Reactions

Free Radical Polymerization Initiation and Propagation

3,4-Bis(benzyloxy)styrene can undergo free radical polymerization, a process initiated by the decomposition of a radical initiator to form free radicals. ijcrt.org These initiator radicals then add to the styrene double bond, creating a new radical species that can subsequently react with other monomer units in a chain propagation process. ijcrt.org

The polymerization of styrene and its derivatives is a well-established method for producing polymers with a wide range of applications. ijcrt.orgnih.gov The general mechanism involves the following steps:

Initiation: A radical initiator, such as benzoyl peroxide, decomposes upon heating to generate free radicals. ijcrt.org

Propagation: The initiator radical adds to the double bond of a 3,4-bis(benzyloxy)styrene monomer, forming a benzylic radical. This radical then adds to another monomer, and the process repeats, leading to the growth of a polymer chain.

Termination: The polymerization process is terminated when two growing polymer chains combine or disproportionate.

The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as the concentration of the monomer and initiator, temperature, and the presence of chain transfer agents. mdpi.com

Table 1: Initiators for Free Radical Polymerization of Styrene Derivatives

| Initiator | Decomposition Method | Typical Reaction Temperature |

|---|---|---|

| Benzoyl Peroxide | Thermal | 80-95 °C ijcrt.org |

| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 °C |

| Potassium Persulfate | Thermal or Reductant | 50-80 °C |

Radical Cyclization Pathways

Radical cyclization reactions are powerful tools for the construction of cyclic molecules. thieme-connect.deresearchgate.net In the context of 3,4-bis(benzyloxy)styrene derivatives, intramolecular radical cyclizations can be initiated to form various heterocyclic and carbocyclic ring systems. These reactions typically involve the generation of a radical at a position that allows for an intramolecular addition to the styrene double bond. nih.gov

The regioselectivity of the cyclization (i.e., whether a 5-exo or 6-endo cyclization is favored) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate. For many systems, the 5-exo cyclization is kinetically favored. researchgate.net The reaction can be initiated by various methods, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. mdpi.comresearchgate.net

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.it The styrene unit of 3,4-bis(benzyloxy)styrene can participate in various pericyclic reactions, most notably cycloaddition reactions.

[4+2] cycloadditions, such as the Diels-Alder reaction, are particularly relevant. libretexts.org In these reactions, the styrene can act as the dienophile, reacting with a conjugated diene. The electron-rich nature of the 3,4-bis(benzyloxy)styrene double bond enhances its reactivity towards electron-deficient dienes. Conversely, it can also participate as the diene component in inverse-electron-demand Diels-Alder reactions.

[2+2] cycloadditions are also possible, particularly under photochemical conditions. libretexts.org These reactions involve the formation of a four-membered ring. Furthermore, 1,3-dipolar cycloadditions, where the styrene double bond reacts with a 1,3-dipole, can be used to construct five-membered heterocyclic rings. dspmuranchi.ac.in An example is the reaction with a nitrone to form an isoxazolidine (B1194047) ring. dspmuranchi.ac.in

An intermolecular oxa-[4+2] cycloaddition reaction involving styrenes bearing electron-donating groups, such as 3,4-bis(benzyloxy)styrene, has been developed using a thioxanthylium photoredox catalyst under visible light irradiation. acs.orgacs.org This method provides a sustainable route to O-heterocycles. acs.orgacs.org

Transition Metal-Catalyzed Transformations Involving the Styrene Unit

Transition metal catalysis offers a versatile platform for the functionalization of the styrene unit in 3,4-bis(benzyloxy)styrene. eie.gr A wide array of transformations, including cross-coupling reactions, hydrofunctionalizations, and cyclizations, can be achieved using various transition metal catalysts. rsc.org

Heck Reaction: The Heck reaction, typically catalyzed by palladium complexes, allows for the coupling of the styrene with aryl or vinyl halides. eie.gr This reaction is a powerful tool for the formation of carbon-carbon bonds.

Hydroformylation: Rhodium-catalyzed hydroformylation introduces a formyl group and a hydrogen atom across the double bond. researchgate.net The regioselectivity of this reaction with styrene derivatives can often be controlled to favor either the branched or linear aldehyde product by tuning the reaction conditions and ligands. researchgate.net

Hydroamination and Hydroalkoxylation: Transition metal catalysts, including those based on iron and copper, can facilitate the addition of N-H and O-H bonds across the styrene double bond, providing access to valuable amine and ether products. mdpi.com For instance, iron-catalyzed intermolecular hydroalkoxylation with alcohols has been shown to proceed with Markovnikov selectivity on styrene derivatives. mdpi.com

Enantioselective Cross-Coupling: Chiral transition metal complexes can be employed to achieve enantioselective cross-coupling reactions, leading to the formation of chiral products. nih.govacs.org For example, nickel and palladium catalysts with chiral ligands have been used in the asymmetric coupling of organometallic reagents with electrophiles. nih.govacs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions of Styrene Derivatives

| Reaction | Catalyst System | Product Type |

|---|---|---|

| Heck Reaction | Palladium complexes | Substituted Stilbenes |

| Hydroformylation | Rhodium/phosphine complexes | Aldehydes researchgate.net |

| Hydroalkoxylation | Iron(III) chloride/TsOH | Ethers mdpi.com |

| Hydroamination | Copper(I) hydride complexes | Amines mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3,4 Bis Benzyloxy Styrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental information about the structure of 3,4-bis(benzyloxy)styrene.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,4-bis(benzyloxy)styrene displays characteristic signals corresponding to its distinct proton environments. The benzylic protons (OCH₂) typically appear as a singlet around 5.15 ppm. rsc.org The vinyl group protons give rise to a set of signals: the proton attached to the same carbon as the aromatic ring (α-proton) and the two terminal protons (β-protons). These vinyl protons often exhibit complex splitting patterns due to geminal and vicinal couplings. The aromatic protons of the benzyloxy groups and the styrene (B11656) moiety appear in the downfield region, generally between 6.8 and 7.4 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include those for the benzylic carbons (OCH₂) which are typically found around 70.1 ppm. rsc.org The sp² hybridized carbons of the vinyl group and the aromatic rings appear in the range of approximately 110 to 162 ppm. rsc.org The specific chemical shifts of the aromatic carbons can be influenced by the electron-donating nature of the benzyloxy substituents.

| ¹H NMR Data for 3,4-Bis(benzyloxy)styrene | |

| Chemical Shift (δ) in ppm | Assignment |

| ~7.4 | Aromatic protons |

| ~6.8 | Aromatic protons |

| ~5.15 | OCH₂ (benzylic) |

| Vinyl Protons | Complex multiplet |

| ¹³C NMR Data for 3,4-Bis(benzyloxy)styrene | |

| Chemical Shift (δ) in ppm | Assignment |

| ~162.1 | Aromatic C-O |

| ~142.2-123.6 | Aromatic C-H and C-C |

| ~110.3 | Aromatic C-H |

| ~70.1 | OCH₂ (benzylic) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the precise connectivity and spatial arrangement of atoms within the 3,4-bis(benzyloxy)styrene molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3,4-bis(benzyloxy)styrene, COSY spectra would show correlations between the vinyl protons, helping to assign their specific resonances. It would also confirm the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. emerypharma.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the benzylic protons would show a cross-peak with the corresponding benzylic carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. emerypharma.com This is invaluable for piecing together the molecular skeleton. For example, correlations would be expected between the benzylic protons and the aromatic carbons of both the benzyl (B1604629) and styrene rings, confirming the ether linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations could be observed between the benzyylic protons and the adjacent aromatic protons.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. renishaw.com

FT-IR Spectroscopy: The FT-IR spectrum of 3,4-bis(benzyloxy)styrene would exhibit several key absorption bands. These include:

C-H stretching vibrations of the aromatic and vinyl groups, typically appearing above 3000 cm⁻¹.

C-H stretching vibrations of the benzylic CH₂ groups, usually observed in the 2850-3000 cm⁻¹ region. chemrxiv.org

C=C stretching vibrations of the aromatic rings and the vinyl group, which give rise to bands in the 1450-1650 cm⁻¹ region. chemrxiv.org

C-O stretching vibrations of the ether linkages, which are expected to appear in the 1000-1300 cm⁻¹ range. chemrxiv.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. rsc.org The Raman spectrum of 3,4-bis(benzyloxy)styrene would also show characteristic peaks for the aromatic ring vibrations and the C=C double bond of the styrene moiety. The symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

| Vibrational Spectroscopy Data for 3,4-Bis(benzyloxy)styrene | |

| Wavenumber (cm⁻¹) | Assignment |

| >3000 | Aromatic and Vinyl C-H stretch |

| 2850-3000 | Aliphatic C-H stretch (benzylic) |

| 1450-1650 | C=C stretch (aromatic and vinyl) |

| 1000-1300 | C-O stretch (ether) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 3,4-bis(benzyloxy)styrene, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for 3,4-bis(benzyloxy)styrene would likely involve the cleavage of the benzyl groups, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Loss of a benzyloxy radical would also be a probable fragmentation step.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula (C₂₂H₂₀O₂ for 3,4-bis(benzyloxy)styrene). A close agreement between the found and calculated values provides strong evidence for the correctness of the empirical and, consequently, the molecular formula. chemrxiv.orgacs.org

| **Elemental Analysis Data for 3,4-Bis(benzyloxy)styrene (C₂₂H₂₀O₂) ** | |

| Element | Calculated % |

| Carbon (C) | 83.51 |

| Hydrogen (H) | 6.37 |

| Oxygen (O) | 10.11 |

Applications of 3,4 Bis Benzyloxy Styrene in Transformative Organic Synthesis

As a Monomer in Advanced Polymerization Chemistry

The vinyl group of 3,4-Bis(benzyloxy)styrene allows it to participate in various polymerization reactions. The presence of the large benzyloxy substituents on the phenyl ring influences its polymerization kinetics and the properties of the resulting polymer, making it a monomer of interest for creating materials with tailored characteristics.

Controlled Radical Polymerization (CRP) Methods (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques are powerful tools for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. rsc.org The suitability of 3,4-Bis(benzyloxy)styrene for these methods is dictated by its electronic and steric profile.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is known for its tolerance to a wide variety of functional groups and its robust nature. nih.gov The polymerization of styrene (B11656) and its derivatives via RAFT is well-established. cmu.edumdpi.commdpi.com The electron-donating nature of the two benzyloxy groups in 3,4-Bis(benzyloxy)styrene is expected to be compatible with the RAFT mechanism, allowing for the synthesis of well-defined homopolymers or block copolymers. The process relies on a chain transfer agent to mediate the polymerization, and by selecting the appropriate agent, polymers with controlled structures can be achieved. cmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is another prevalent CRP method used for styrene polymerization. cmu.edu However, the success of ATRP for substituted styrenes is highly dependent on the nature and position of the substituents. cmu.edu Monomers with strong electron-donating groups, such as the two benzyloxy groups, can sometimes pose challenges. cmu.edu These groups can stabilize the dormant species, potentially slowing down the polymerization rate compared to unsubstituted styrene. cmu.educmu.edu Nevertheless, controlled polymerization of styrenes with electron-donating substituents has been successfully achieved, often by optimizing reaction conditions, such as employing highly active catalyst systems or conducting the polymerization at lower temperatures to suppress side reactions. sioc.ac.cn

| Polymerization Method | Key Features | Expected Behavior with 3,4-Bis(benzyloxy)styrene |

| RAFT | High tolerance to functional groups; versatile for various monomers. nih.gov | Expected to proceed with good control, enabling synthesis of well-defined polymers. |

| ATRP | Sensitive to electronic effects of substituents. cmu.edu | Polymerization may be slower than unsubstituted styrene; requires optimized conditions (e.g., highly active catalyst) for good control. cmu.edusioc.ac.cn |

Exploring Polymer Architectures Derived from 3,4-Bis(benzyloxy)styrene

The ability to polymerize 3,4-Bis(benzyloxy)styrene in a controlled manner opens the door to a variety of complex and well-defined polymer architectures. mcpolymers.com Using living polymerization techniques, this monomer can be incorporated into structures beyond simple linear chains. researchgate.net

Block Copolymers: Sequential addition of 3,4-Bis(benzyloxy)styrene and other monomers (like unsubstituted styrene or acrylates) can produce well-defined diblock or triblock copolymers. These materials can self-assemble into nanoscale morphologies.

Star Polymers: Living polymer chains of poly(3,4-bis(benzyloxy)styrene) can be reacted with a multifunctional linking agent to create star-shaped polymers, where multiple polymer arms are connected to a central core. acs.org

Graft and Comb Polymers: As described in the ROMP section, 3,4-Bis(benzyloxy)styrene can be incorporated as the side chain in graft or comb-like polymers, leading to materials with a high density of functional groups. acs.org

Functional Polymers: The benzyloxy groups can be removed post-polymerization to reveal the catechol units. This creates a hydrophilic, reactive polymer from a hydrophobic precursor, which could be used for applications in surface modification, metal chelation, or as an adhesive.

Role as a Versatile Intermediate in Complex Organic Synthesis

Beyond polymerization, 3,4-Bis(benzyloxy)styrene is a valuable building block in multi-step organic synthesis. The benzyloxy groups act as robust protecting groups for the catechol functionality, which is often sensitive to oxidative conditions present in many synthetic transformations.

Precursor for Natural Product Synthesis and Analogues

A significant application of 3,4-Bis(benzyloxy)styrene and its related aldehyde precursor, 3,4-bis(benzyloxy)benzaldehyde, is in the synthesis of stilbenoid natural products, most notably resveratrol (B1683913) and its derivatives. nih.govresearchgate.net Resveratrol (3,5,4'-trihydroxystilbene) is a compound of great interest for its antioxidant and other potential health benefits. nih.gov

The synthesis of resveratrol analogues often involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form the characteristic stilbene (B7821643) (1,2-diphenylethylene) core. google.com In a typical synthetic route, 3,4-bis(benzyloxy)benzaldehyde can be reacted with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from a second aromatic ring. After the carbon-carbon double bond is formed, the benzyl (B1604629) protecting groups can be removed, typically through catalytic hydrogenation, to yield the final catechol-containing natural product analogue. The use of the benzyl protecting groups is crucial for the success of such syntheses, preventing unwanted side reactions of the more reactive hydroxyl groups.

| Reaction | Role of 3,4-Bis(benzyloxy)styrene Precursor | Target Molecule Class |

| Wittig/HWE Olefination | The aldehyde precursor provides one of the substituted aromatic rings. | Stilbenoids (e.g., Resveratrol analogues) google.com |

| Heck Coupling | The vinyl group can participate in palladium-catalyzed cross-coupling reactions. | Stilbenoids and other complex aromatics |

| Deprotection | Removal of benzyl groups (e.g., via hydrogenation) reveals the final catechol moiety. | Dihydroxylated natural products nih.gov |

Building Block for Pharmaceutically Relevant Scaffolds

The catechol moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. researchgate.net It is known to interact with various biological targets, and its derivatives exhibit a wide range of activities, including anticancer, antioxidant, and anti-inflammatory properties. researchgate.net However, the catechol group is prone to oxidation, which can lead to toxicity and complicate synthesis. acs.org

Therefore, a protected form like 3,4-Bis(benzyloxy)styrene is an ideal starting material for the synthesis of complex molecules containing a catechol core. nih.gov The benzyl ethers are stable to many reaction conditions, allowing for extensive chemical modifications to be performed on other parts of the molecule. For instance, the vinyl group can be transformed through reactions like hydroboration-oxidation, epoxidation, or dihydroxylation to introduce new functionalities. Once the desired molecular framework is assembled, the benzyl groups are cleaved in a late-stage step to unmask the bioactive catechol scaffold. This strategy has been employed in the development of inhibitors for enzymes like catechol-O-methyltransferase (COMT) and in the creation of novel covalent inhibitors and antioxidant compounds. nih.govscienceopen.commdpi.com

Design and Synthesis of Advanced Organic Materials Precursors

3,4-Bis(benzyloxy)styrene is a key precursor in the design and synthesis of advanced organic materials, particularly functional polymers. The presence of the polymerizable styrene moiety allows for its incorporation into polymer chains, while the benzyloxy groups can be subsequently removed to unmask reactive catechol functionalities. These catechol groups are known for their strong adhesive properties and ability to chelate metal ions, making the resulting polymers suitable for a variety of applications, including coatings, adhesives, and biomedical devices.

The polymerization of 3,4-Bis(benzyloxy)styrene can be achieved through various methods, including free radical polymerization, to produce poly(3,4-bis(benzyloxy)styrene). This polymer serves as a protected precursor to poly(3,4-dihydroxystyrene), also known as poly(vinylcatechol). The polymerization process can be tailored to control the molecular weight and polydispersity of the resulting polymer, which in turn influences the properties of the final material.

The synthesis of these advanced organic material precursors can be summarized in the following table:

| Step | Reaction | Reactants | Products | Purpose |

| 1 | Polymerization | 3,4-Bis(benzyloxy)styrene, Initiator (e.g., AIBN) | Poly(3,4-bis(benzyloxy)styrene) | Creation of the polymer backbone. |

| 2 | Deprotection | Poly(3,4-bis(benzyloxy)styrene), Deprotecting agent (e.g., H₂/Pd-C) | Poly(3,4-dihydroxystyrene) | Unmasking of the functional catechol groups. |

The resulting catechol-functionalized polymers exhibit unique properties that are highly desirable for advanced applications. For instance, their strong adhesion to a variety of surfaces, including metals and wet environments, is a direct consequence of the hydrogen bonding and coordination chemistry of the catechol units.

Derivatization and Chemical Functionalization Strategies

The chemical structure of 3,4-Bis(benzyloxy)styrene offers multiple sites for derivatization and functionalization, enabling the synthesis of a diverse range of novel compounds. These modifications can be targeted at the benzyloxy protecting groups, the vinyl moiety, or the aromatic ring.

The benzyloxy groups in 3,4-Bis(benzyloxy)styrene serve as protecting groups for the hydroxyl functionalities of the catechol ring. The removal of these groups is a crucial step in the synthesis of catechol-containing molecules and polymers. Several methods can be employed for the deprotection of benzyl ethers, with the choice of method depending on the sensitivity of other functional groups present in the molecule.

Common deprotection strategies include:

Catalytic Hydrogenation: This is a widely used and often clean method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. This method is generally efficient and provides the deprotected product in high yield.

Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can be used to cleave benzyl ethers. However, these harsh conditions may not be suitable for substrates with acid-labile functional groups.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively deprotect benzyl ethers, particularly those with electron-donating substituents on the aromatic ring.

The following table summarizes common methods for the deprotection of benzyloxy groups:

| Method | Reagents | Conditions | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | High yield, clean reaction | Not compatible with reducible functional groups (e.g., alkenes, alkynes) |

| Acid-Catalyzed Cleavage | HBr, TFA | Elevated temperatures | Effective for robust molecules | Harsh conditions, low functional group tolerance |

| Oxidative Cleavage | DDQ | Mild conditions | Selective for electron-rich benzyl groups | Stoichiometric amounts of oxidant required |

The vinyl group of 3,4-Bis(benzyloxy)styrene is a versatile functional handle that can undergo a variety of chemical transformations to introduce new functionalities. These reactions allow for the diversification of the molecular structure and the synthesis of a wide array of derivatives.

Key reactions involving the vinyl moiety include:

Hydrogenation: The double bond of the vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation under mild conditions, which may leave the benzyloxy groups intact if a less active catalyst is used or under carefully controlled conditions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond leads to the formation of dihaloethyl derivatives. These derivatives can serve as intermediates for further nucleophilic substitution reactions.

Epoxidation: The vinyl group can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for the introduction of various nucleophiles.

Hydroboration-Oxidation: This two-step reaction sequence converts the vinyl group into a primary alcohol, providing another avenue for functionalization.

Polymerization: As previously discussed, the vinyl group is the key to the polymerization of this monomer to form polystyrene-based materials. ijcrt.org

A summary of these transformations is presented in the table below:

| Reaction | Reagents | Product Functional Group |

| Hydrogenation | H₂, Catalyst (e.g., PtO₂) | Ethyl |

| Bromination | Br₂ | 1,2-Dibromoethyl |

| Epoxidation | m-CPBA | Epoxide |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary Alcohol |

| Polymerization | Initiator | Polymer chain |

The benzene (B151609) ring of the styrene unit in 3,4-Bis(benzyloxy)styrene is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org The directing effects of the existing substituents, namely the vinyl group and the benzyloxy-substituted ring, will influence the position of the incoming electrophile. The 3,4-bis(benzyloxy)phenyl group is an activating group and an ortho-, para-director. The vinyl group is also an activating group and an ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups on the styrene ring.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

The regioselectivity of these reactions will be governed by the combined electronic and steric effects of the substituents on the aromatic ring.

The table below outlines potential electrophilic aromatic substitution reactions:

| Reaction | Electrophile | Typical Reagents | Introduced Group |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br⁺ | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | -COR |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | -SO₃H |

Computational and Theoretical Investigations of 3,4 Bis Benzyloxy Styrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

For substituted styrenes, such studies often correlate the nature of the substituents with the electronic properties of the vinyl group, which in turn influences the molecule's polymerization potential and other chemical reactions. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electron density of the double bond. In the case of 3,4-Bis(benzyloxy)styrene, the benzyloxy groups would be expected to act as electron-donating groups, thereby influencing the reactivity of the styrene (B11656) moiety. However, without specific computational studies, quantitative data on parameters like orbital energies, atomic charges, and electrostatic potential maps for this compound remain undetermined.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For 3,4-Bis(benzyloxy)styrene, this could involve modeling its polymerization, both free-radical and controlled polymerization techniques, or its participation in other organic reactions. Theoretical calculations can identify transition states, intermediates, and the energy profiles of reaction pathways. For example, in the context of polymerization, computational studies on substituted styrenes have been used to understand the influence of substituents on the propagation and termination steps. cmu.edu Such investigations for 3,4-Bis(benzyloxy)styrene would provide valuable information for chemists seeking to utilize this monomer in polymer synthesis, but this research has not yet been conducted.

Prediction of Spectroscopic Properties

Computational methods are also widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds. For 3,4-Bis(benzyloxy)styrene, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), its infrared (IR) vibrational frequencies, and its ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to interpret its spectroscopic features. While there are general studies on the prediction of NMR spectra for styrene derivatives, specific predictions for 3,4-Bis(benzyloxy)styrene are not available in the literature. researchgate.netsemanticscholar.org

Future Research Trajectories and Outlook for 3,4 Bis Benzyloxy Styrene

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is expected to drive the development of more efficient and environmentally benign methods for synthesizing 3,4-Bis(benzyloxy)styrene. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of catalytic methods that minimize waste and improve atom economy. This includes the development of novel catalysts for the key bond-forming reactions in the synthesis of 3,4-Bis(benzyloxy)styrene, such as the etherification of catechol to introduce the benzyl (B1604629) groups and the subsequent olefination to form the styrene (B11656) moiety. The use of earth-abundant metal catalysts or even metal-free catalytic systems would represent a significant advance in sustainability.

Furthermore, the principles of green chemistry encourage the use of renewable starting materials and safer solvents. Research into bio-based feedstocks as precursors for the catechol or styrene fragments could significantly reduce the environmental footprint of the synthesis. Additionally, the replacement of conventional organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is a critical area for future investigation. The development of solvent-free reaction conditions would be an even more impactful achievement.

Enzymatic and biocatalytic approaches also hold considerable promise for the sustainable synthesis of 3,4-Bis(benzyloxy)styrene. frontiersin.org Enzymes can offer high selectivity under mild reaction conditions, potentially reducing the need for protecting groups and minimizing the formation of byproducts. frontiersin.org Future work could involve screening for or engineering enzymes that can efficiently catalyze the key synthetic steps.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties of 3,4-Bis(benzyloxy)styrene, conferred by the electron-donating benzyloxy groups on the aromatic ring, make it an intriguing substrate for exploring novel chemical reactions. The electron-rich nature of the styrene double bond and the aromatic ring opens up possibilities for a variety of transformations that are less accessible to simpler styrenes.

Future research is anticipated to explore the participation of 3,4-Bis(benzyloxy)styrene in various cycloaddition reactions. wikipedia.orgscielo.org.mxrsc.orgbeilstein-journals.org Its electron-rich character makes it an excellent candidate for Diels-Alder reactions, both as a diene and a dienophile, as well as for [2+2] and [3+2] cycloadditions. wikipedia.orgscielo.org.mxrsc.orgbeilstein-journals.orgnih.gov These reactions could provide rapid access to complex polycyclic structures with potential applications in materials science and medicinal chemistry. The diastereoselectivity and regioselectivity of these cycloadditions will be a key area of investigation.

The oxidation of 3,4-Bis(benzyloxy)styrene is another area ripe for exploration. Selective oxidation of the double bond could lead to the formation of valuable intermediates such as epoxides, diols, or aldehydes. The development of catalytic and environmentally friendly oxidation methods using reagents like hydrogen peroxide or even molecular oxygen would be of significant interest. Furthermore, the benzyloxy groups themselves could be subject to oxidative transformations, offering pathways to novel functionalized aromatic compounds.

C-H activation represents a powerful tool for the direct functionalization of organic molecules, and 3,4-Bis(benzyloxy)styrene presents several opportunities for such reactions. nih.govnih.gov The vinylic C-H bonds of the styrene moiety, as well as the aromatic C-H bonds, could be targeted for direct functionalization, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. nih.govnih.gov This approach could streamline the synthesis of complex derivatives of 3,4-Bis(benzyloxy)styrene.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms is a major trend in modern chemistry, offering advantages in terms of safety, efficiency, and scalability. worktribe.comntu.edu.sgneuroquantology.comvapourtec.com The integration of the synthesis and derivatization of 3,4-Bis(benzyloxy)styrene into these advanced platforms is a logical and promising future research direction.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivities, and safety profiles. neuroquantology.comvapourtec.com The synthesis of 3,4-Bis(benzyloxy)styrene could be adapted to a continuous flow process, potentially allowing for a more streamlined and efficient production. Furthermore, subsequent transformations of the molecule could be performed in-line, creating a continuous multi-step synthesis of more complex target molecules. ntu.edu.sgresearchgate.net

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and molecules. By integrating the synthesis of 3,4-Bis(benzyloxy)styrene and its derivatives into such platforms, researchers could rapidly screen a wide range of reaction conditions and explore a vast chemical space of potential products. nih.gov This high-throughput approach could significantly expedite the development of new materials and bioactive compounds based on the 3,4-Bis(benzyloxy)styrene scaffold.

The development of robust and reliable flow and automated synthesis protocols for 3,4-Bis(benzyloxy)styrene will require careful optimization of reaction conditions and reactor design. However, the potential benefits in terms of increased efficiency, reproducibility, and the ability to access novel chemical space make this a compelling area for future research.

Expanding Applications in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. beilstein-journals.orgnih.govepfl.ch These reactions are highly atom- and step-economical, aligning with the principles of green chemistry. The unique structure of 3,4-Bis(benzyloxy)styrene makes it an attractive building block for the development of novel MCRs and cascade processes.

In multicomponent reactions, three or more reactants combine in a one-pot process to form a product that incorporates structural elements from all the starting materials. beilstein-journals.orgnih.gov The electron-rich double bond of 3,4-Bis(benzyloxy)styrene can act as a nucleophilic component in various MCRs, reacting with electrophilic species generated in situ. Future research could focus on designing new MCRs that utilize 3,4-Bis(benzyloxy)styrene to rapidly generate libraries of complex and diverse molecules for biological screening or materials discovery.

Cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolation of intermediates. epfl.chyoutube.com The reactive styrene moiety of 3,4-Bis(benzyloxy)styrene could serve as a trigger for such cascades. For example, an initial reaction at the double bond could unveil a new functional group that then participates in a subsequent cyclization or rearrangement. The benzyloxy groups could also play a role in directing these cascade processes, leading to the formation of specific and complex architectures.

The development of new MCRs and cascade reactions involving 3,4-Bis(benzyloxy)styrene will require a deep understanding of its reactivity and the careful design of reaction partners and conditions. The successful implementation of this strategy could provide efficient and elegant routes to novel and valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Bis(benzyloxy)styrene, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using precursors like 3,4-bis(benzyloxy)phenylboronic acid and halogenated styrenes. For example, coupling with 3-bromo-2,5-dichlorothiophene under palladium catalysis yields derivatives with ~68% efficiency . Optimize yields by adjusting reaction temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 3,4-Bis(benzyloxy)styrene derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming benzyloxy group positions and styrene backbone integrity. Mass spectrometry (ESI or HRMS) validates molecular weights, as seen in studies reporting [M+Na]⁺ peaks . Fourier-transform infrared (FTIR) spectroscopy identifies ether (C-O-C, ~1250 cm⁻¹) and styrenic (C=C, ~1600 cm⁻¹) functional groups .

Q. How can researchers ensure purity of 3,4-Bis(benzyloxy)styrene derivatives during synthesis?

- Methodological Answer : Employ recrystallization (using ethanol or acetone) or preparative HPLC with C18 columns for high-purity isolates (>95%). Monitor purity via thin-layer chromatography (TLC) with UV visualization or HPLC-DAD . For hygroscopic derivatives, use anhydrous solvents and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 3,4-Bis(benzyloxy)styrene in electrophilic substitution reactions?

- Methodological Answer : The electron-donating benzyloxy groups at positions 3 and 4 direct electrophiles to the para position of the styrene backbone. Computational studies (DFT calculations) can model charge distribution and transition states. Experimental validation involves nitration or bromination reactions followed by NOE NMR to confirm substitution patterns .

Q. How can computational modeling predict interactions of 3,4-Bis(benzyloxy)styrene derivatives with biological targets like ion channels?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities to ion channel proteins (e.g., Kv1.3). Parameterize force fields with QM/MM methods for accurate benzyloxy group interactions. Validate predictions with patch-clamp electrophysiology on transfected HEK293 cells .

Q. What strategies mitigate steric hindrance in 3,4-Bis(benzyloxy)styrene-based polymer synthesis?

- Methodological Answer : Introduce flexible spacers (e.g., ethylene glycol chains) between styrene units to reduce steric strain. Optimize polymerization via ring-opening metathesis (ROMP) with Grubbs catalysts, monitoring kinetics by GPC. Thermal analysis (DSC/TGA) assesses glass transition temperatures and stability .

Q. How to resolve contradictions in reported biological activities of 3,4-Bis(benzyloxy)styrene analogs across studies?

- Methodological Answer : Conduct meta-analyses comparing assay conditions (e.g., cell lines, IC₅₀ protocols). For antimicrobial studies, standardize MIC testing using CLSI guidelines. Re-evaluate compound stability under assay conditions (e.g., DMSO concentration, pH) to identify degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.